Tangeretin is a natural product found in Camellia sinensis, Citrus leiocarpa, and other organisms with data available.
See also: Tangerine peel (part of); Citrus aurantium fruit rind (part of).
Tangeretin
CAS No.: 481-53-8
Cat. No.: VC21346536
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 481-53-8 |
---|---|
Molecular Formula | C20H20O7 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)14-10-13(21)15-16(23-2)18(24-3)20(26-5)19(25-4)17(15)27-14/h6-10H,1-5H3 |
Standard InChI Key | ULSUXBXHSYSGDT-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Melting Point | 154 °C |
Chemical Structure and Properties
Tangeretin is chemically defined as 4′,5,6,7,8-pentamethoxyflavone or 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, with a molecular formula of C₂₀H₂₀O₇ and a molecular weight of 372.37 Da . The compound features a characteristic flavone structure with five methoxy groups positioned at 4′, 5, 6, 7, and 8 positions, which contribute significantly to its biological activities and physicochemical properties . The methoxylation pattern of tangeretin enhances its lipophilicity, potentially contributing to its membrane permeability and bioavailability compared to other flavonoids. This structural arrangement also plays a crucial role in its binding affinity to various cellular targets, including the Keap1 protein with a binding free energy of −6.21 kcal/mol .
Table 1: Chemical and Physical Properties of Tangeretin
Property | Value |
---|---|
Chemical Name | 4′,5,6,7,8-Pentamethoxyflavone |
Molecular Formula | C₂₀H₂₀O₇ |
Molecular Weight | 372.37 Da |
CAS Number | 481-53-8 |
Synonyms | Ponkanetin, 5,6,7,8-Tetramethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Physical Appearance | Crystalline solid |
Binding Energy with Keap1 | −6.21 kcal/mol |
Natural Sources
Tangeretin is predominantly found in the peels of various citrus fruits, particularly in sweet oranges (Citrus sinensis) and mandarins . This flavonoid is also abundant in dried tangerine peel, which has been traditionally used in Chinese medicine as Citri reticulatae pericarpium . The concentration of tangeretin varies across different citrus species and is typically higher in the outer colored portion of the peel (flavedo) compared to the inner white portion (albedo). The natural occurrence of tangeretin in citrus peels represents an economically valuable source for extraction, particularly considering that citrus peels are often discarded as waste products in juice processing industries. This provides an opportunity for the sustainable utilization of agricultural by-products for the isolation of bioactive compounds.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of tangeretin is essential for evaluating its potential therapeutic applications. Studies in rats have provided valuable insights into the absorption, distribution, metabolism, and excretion profiles of this compound. Following oral administration, tangeretin demonstrates a maximum plasma concentration of 0.87 ± 0.33 μg/mL, with an elimination half-life of 342.43 ± 71.27 minutes . In contrast, intravenous administration results in a maximum concentration of 1.11 ± 0.41 μg/mL and a shorter elimination half-life of 69.87 ± 15.72 minutes .
The absolute oral bioavailability of tangeretin in rats has been calculated at 27.11%, indicating moderate bioavailability compared to some other flavonoids . This relatively favorable bioavailability profile is attributed to its lipophilic nature, which facilitates intestinal absorption . The area under the curve (AUC) values for oral and intravenous administration of tangeretin were reported as 213.78 ± 80.63 and 78.85 ± 7.39 min·μg/mL, respectively .
Table 2: Pharmacokinetic Parameters of Tangeretin in Rats
Parameter | Oral Administration | Intravenous Administration |
---|---|---|
Maximum Concentration (Cmax) | 0.87 ± 0.33 μg/mL | 1.11 ± 0.41 μg/mL |
Elimination Half-life (t1/2) | 342.43 ± 71.27 min | 69.87 ± 15.72 min |
Area Under Curve (AUC) | 213.78 ± 80.63 min·μg/mL | 78.85 ± 7.39 min·μg/mL |
Absolute Bioavailability (F) | 27.11% | - |
Biological Activities
Antioxidant Properties
Tangeretin exhibits significant antioxidant activity through multiple mechanisms. Research has demonstrated that tangeretin effectively scavenges 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals, indicating direct radical neutralizing capability . More importantly, tangeretin activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, a major cellular defense mechanism against oxidative stress . Through this activation, tangeretin induces the expression of important antioxidant enzymes including heme oxygenase 1 (HO-1), NADPH quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLM) . These enzymes collectively enhance cellular antioxidant capacity and provide protection against oxidative damage.
Anti-inflammatory Effects
The anti-inflammatory properties of tangeretin have been documented in various experimental models. Tangeretin works through mitigating levels of inflammatory mediators in the immune system, thereby reducing inflammation-associated tissue damage . This anti-inflammatory activity contributes to tangeretin's potential applications in conditions characterized by chronic inflammation, including cancer and neurodegenerative disorders. The multi-faceted anti-inflammatory effects of tangeretin involve modulation of pro-inflammatory cytokine production and inhibition of inflammatory signaling pathways .
Anticancer Activity
Tangeretin has demonstrated significant anticancer potential against various cancer types, including breast, ovarian, brain, blood, and skin cancers . The anticancer mechanisms of tangeretin are multifaceted and include:
-
Inhibition of cell proliferation through modulation of signaling pathways including PI3K/AKT/mTOR, Notch, and MAPK
-
Induction of apoptosis via both intrinsic and extrinsic pathways
-
Specific targeting of cancer stem cells, which are often responsible for tumor recurrence and chemoresistance
Particularly noteworthy is tangeretin's activity against breast cancer stem cells (BCSCs) through inhibition of the signal transducer and activator of transcription 3 (Stat3) signaling pathway . This effect reduces the frequency of cancer stem cell subpopulations (CD44+/CD24−) and diminishes their tumor-initiating capacity .
Neuroprotective Effects
Tangeretin has demonstrated neuroprotective properties in various experimental models, suggesting potential applications in neurodegenerative disorders . The neuroprotective effects of tangeretin are attributed to its antioxidant and anti-inflammatory activities, as oxidative stress and neuroinflammation are key contributors to neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, tangeretin's ability to modulate cellular signaling pathways relevant to neuronal survival and function further enhances its neuroprotective potential.
Other Biological Activities
Beyond the major activities described above, tangeretin has also demonstrated antidiabetic effects, suggesting potential applications in metabolic disorders . Recent research has additionally investigated tangeretin's impact on cortisol stress response induced by high-intensity resistance exercise, expanding its potential applications to sports medicine and stress management . These diverse biological activities highlight the versatility of tangeretin as a bioactive compound with multiple therapeutic targets.
Molecular Mechanisms
Nrf2/ARE Pathway Activation
One of the key molecular mechanisms underlying tangeretin's antioxidant effects is its activation of the Nrf2/ARE pathway. Molecular docking studies have revealed that tangeretin can bind to Keap1 (Kelch-like ECH-associated protein 1), the cytosolic repressor of Nrf2 . This binding disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus where it binds to ARE sequences and activates the transcription of antioxidant genes .
The binding interaction between tangeretin and Keap1 involves both hydrophobic interactions and hydrogen bonding. Specifically, tangeretin forms a hydrogen bond with Ser602 and two hydrogen bonds with Asn414 of the Keap1 Kelch domain . The binding free energy of this interaction is −6.21 kcal/mol, indicating a stable association between tangeretin and Keap1 .
Signaling Pathway Modulation
Tangeretin modulates several important signaling pathways implicated in cancer progression, including PI3K/AKT/mTOR, Notch, and MAPK pathways . By interfering with these signaling cascades, tangeretin inhibits cancer cell proliferation, survival, and metastatic potential. The ability to target multiple signaling pathways simultaneously is a significant advantage of tangeretin over conventional single-target therapies, potentially reducing the development of resistance mechanisms in cancer cells.
Effects on Cancer Stem Cells
A particularly significant mechanism of tangeretin's anticancer activity is its ability to target cancer stem cells (CSCs), which are often resistant to conventional chemotherapy and responsible for tumor recurrence . In breast cancer stem cells, tangeretin reduces the total level and phosphorylated nuclear level of Stat3, a transcription factor critical for CSC self-renewal and maintenance . This inhibition of Stat3 signaling leads to CSC death and reduced tumor-initiating capacity, highlighting tangeretin's potential in targeting therapy-resistant cancer cell populations.
Future Research Directions
Despite the promising findings regarding tangeretin's biological activities and therapeutic potential, several areas require further investigation. Future research should focus on:
-
Detailed human pharmacokinetic studies to better understand tangeretin's bioavailability, metabolism, and tissue distribution in humans
-
Development of enhanced delivery systems to improve tangeretin's bioavailability
-
Clinical trials to evaluate tangeretin's efficacy and safety in various disease conditions
-
Exploration of structure-activity relationships to develop more potent derivatives
-
Investigation of tangeretin's interactions with conventional therapeutic agents
-
Further elucidation of molecular mechanisms underlying tangeretin's diverse biological activities
-
Evaluation of tangeretin's long-term safety profile and potential toxicities
Addressing these research gaps will provide a more comprehensive understanding of tangeretin's therapeutic potential and facilitate its development as a clinical intervention.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume